molecular formula C17H15NO2 B2811848 3-(1H-indol-3-yl)-2-phenylpropanoic acid CAS No. 1018594-63-2

3-(1H-indol-3-yl)-2-phenylpropanoic acid

Cat. No. B2811848
CAS RN: 1018594-63-2
M. Wt: 265.312
InChI Key: DMMKMFFBADAPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1H-indol-3-yl)-2-phenylpropanoic acid” is a complex organic compound that contains an indole group . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has been a major area of focus for synthetic organic chemists . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with the indole group playing a significant role . The conformational space of this molecule was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions . For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2) and Et3N under reflux in 1-propanol consistently gave the corresponding indole .

Scientific Research Applications

Antifungal Applications

Research by Flores-Holguín, Frau, and Glossman‐Mitnik (2019) utilized conceptual density functional theory to study the molecular properties and structures of new antifungal tripeptides, including derivatives of 3-(1H-indol-3-yl)-2-phenylpropanoic acid. This study highlighted the compound's potential in the design of antifungal agents through computational peptidology, predicting bioactivity scores for new antifungal peptides with great accuracy (Flores-Holguín, Frau, & Glossman‐Mitnik, 2019).

Corrosion Inhibition

Verma et al. (2016) explored 3-amino alkylated indoles, structurally related to this compound, as corrosion inhibitors for mild steel in acidic environments. Their findings suggested that modifications to the indole structure could enhance its corrosion inhibition efficiency, making it a valuable candidate for further investigation in materials science and engineering (Verma et al., 2016).

Anti-inflammatory Agents

Rehman, Saini, and Kumar (2022) conducted a study on the synthesis of new chalcone derivatives, including 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, closely related to this compound, examining their anti-inflammatory activities. This research underscores the compound's potential as a foundational structure for developing anti-inflammatory drugs, highlighting the versatility of indole derivatives in medicinal chemistry (Rehman, Saini, & Kumar, 2022).

Synthetic Biology and Metabolic Engineering

Kang et al. (2012) demonstrated the use of Escherichia coli engineered to produce phenylpropanoic acids, a category that includes this compound, from simple carbon sources. This work is a testament to the growing field of synthetic biology, where microbial cell factories are tailored to produce valuable chemical compounds, offering a sustainable approach to accessing complex natural products and derivatives (Kang et al., 2012).

Safety and Hazards

Safety data sheets suggest that indole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

3-(1H-indol-3-yl)-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-17(20)15(12-6-2-1-3-7-12)10-13-11-18-16-9-5-4-8-14(13)16/h1-9,11,15,18H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMKMFFBADAPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.